molecular formula C15H18N2O6 B1249250 Brachystemidine C

Brachystemidine C

Cat. No. B1249250
M. Wt: 322.31 g/mol
InChI Key: XXNXFWDNPYKFDJ-ORHYLEIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brachystemidine C is a member of pyrroles. It has a role as a metabolite.

Scientific Research Applications

Isolation and Characterization

  • Isolation and Structural Elucidation : Brachystemidine C, along with other novel alkaloids (brachystemidines A-E), was isolated from Brachystemma calycinum. Its structure was established through spectral data and advanced techniques like 1D and 2D NMR, as well as X-ray diffraction analysis for brachystemidine D (Cheng et al., 2002).

Biological and Therapeutic Applications

  • Immunosuppressive Properties : Brachystemidine G, closely related to Brachystemidine C, showed potent immunosuppressive activity. It inhibited mouse T- and B-lymphocyte proliferation, suggesting a potential application in immunology and possibly in the treatment of autoimmune diseases or in organ transplantation (Lu et al., 2007).

Research on Related Fields

While specific studies on Brachystemidine C's applications beyond its isolation and basic characterization are limited, research on closely related compounds and techniques provides insights into potential avenues for further exploration:

  • Nanotechnology in Brachytherapy : Innovative materials like nanoscale covalent organic frameworks (COFs) have been developed for brachytherapy, a cancer treatment method. These materials offer high radiolabeling rates and stability, indicating the growing importance of nanotechnology in medical treatments (Zhang et al., 2021).
  • Dosimetric Studies in Brachytherapy : Advanced dosimetric parameters for new brachytherapy sources, like the IrSeed-125, have been determined using Monte Carlo simulation, reflecting the ongoing evolution in radiation therapy techniques (Baghani et al., 2016).

properties

Product Name

Brachystemidine C

Molecular Formula

C15H18N2O6

Molecular Weight

322.31 g/mol

IUPAC Name

[(2R)-2-(3-hydroxy-5-methoxy-2-oxopyrrolidin-1-yl)-2,5-dihydrofuran-3-yl]methyl 1H-pyrrole-2-carboxylate

InChI

InChI=1S/C15H18N2O6/c1-21-12-7-11(18)13(19)17(12)14-9(4-6-22-14)8-23-15(20)10-3-2-5-16-10/h2-5,11-12,14,16,18H,6-8H2,1H3/t11?,12?,14-/m1/s1

InChI Key

XXNXFWDNPYKFDJ-ORHYLEIMSA-N

Isomeric SMILES

COC1CC(C(=O)N1[C@H]2C(=CCO2)COC(=O)C3=CC=CN3)O

Canonical SMILES

COC1CC(C(=O)N1C2C(=CCO2)COC(=O)C3=CC=CN3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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